N-Boc-ethylenediamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

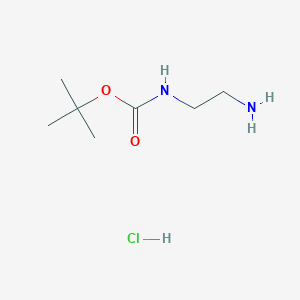

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHJJLCKXZTUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229735 | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79513-35-2 | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079513352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl N-(2-aminoethyl)carbamate hydrochloride properties

An In-depth Technical Guide to tert-butyl N-(2-aminoethyl)carbamate hydrochloride

Authored by: A Senior Application Scientist

Abstract

tert-Butyl N-(2-aminoethyl)carbamate hydrochloride, also known as N-Boc-ethylenediamine hydrochloride, is a bifunctional organic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its structure incorporates a primary amine protected by a tert-butoxycarbonyl (Boc) group and a primary amine in the form of a hydrochloride salt. This mono-protection strategy makes it a versatile building block, enabling the sequential and selective functionalization of the two amine groups of the ethylenediamine scaffold. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, purification, handling, and core applications, with a focus on the practical insights required by researchers and drug development professionals.

Core Properties and Specifications

tert-Butyl N-(2-aminoethyl)carbamate hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and often improves its handling characteristics compared to the free base, which is a liquid.[1] The presence of the Boc protecting group renders one amine nucleophilically inactive under basic and neutral conditions, while the other amine is available for a wide range of chemical transformations.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 79513-35-2 | [2][3] |

| Molecular Formula | C₇H₁₇ClN₂O₂ | [4] |

| Molecular Weight | 196.68 g/mol | [4] |

| Melting Point | 148 - 151 °C (298.4 - 303.8 °F) | [2][3][4] |

| Appearance | White crystalline solid | [2][4] |

| Solubility | Soluble in water | [4] |

| Stability | Hygroscopic; store under an inert atmosphere.[3] | [2] |

Synthesis and Purification

The synthesis of tert-butyl N-(2-aminoethyl)carbamate hydrochloride is typically achieved in a two-step process starting from ethylenediamine. The key challenge is the selective mono-protection of a symmetrical diamine.

Synthesis Pathway

The most common method involves the reaction of ethylenediamine with an electrophilic Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O) or tert-butyl phenyl carbonate. Using a stoichiometric amount of the Boc reagent relative to the diamine favors the formation of the mono-protected product.[5] The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Experimental Protocol: Synthesis

-

Reaction Setup : In a round-bottomed flask under an inert atmosphere (e.g., argon), dissolve ethylenediamine in a suitable solvent system like a mixture of dioxane and water.[6]

-

Boc Protection : Cool the solution in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane dropwise to the stirred ethylenediamine solution over 20-30 minutes.[6] Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize the formation of the di-protected byproduct.

-

Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 16-24 hours.[6] The reaction progress can be monitored by Thin-Layer Chromatography (TLC), staining with ninhydrin to visualize the amine-containing spots.

-

Workup and Isolation (Free Base) : Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by extraction. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with aqueous base (e.g., 1M NaOH) to remove unreacted starting material, followed by a brine wash.[5][7]

-

Salt Formation : Dissolve the purified free base in a solvent like diethyl ether or isopropanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or ether) dropwise with stirring.

-

Final Product Isolation : The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Purification

For high-purity applications, the crude product may require further purification.

-

Recrystallization : The hydrochloride salt can be recrystallized from solvent systems like ethanol/diethyl ether to remove impurities.

-

Column Chromatography : While more common for the free base, flash column chromatography on silica gel can be employed.[8] A gradient elution system, typically starting with dichloromethane and gradually increasing the polarity with methanol, is effective.[8] Fractions are analyzed by TLC, and those containing the pure product are combined and concentrated.[8]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this reagent.

-

Hazard Identification : This compound may be irritating to the skin, eyes, and respiratory system.[4] The free base form is corrosive and can cause severe skin and eye damage.[1]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][11]

-

Handling : Avoid dust formation and inhalation.[2][10] Ensure adequate ventilation.[9] In case of contact, rinse the affected area immediately and thoroughly with water.[2]

-

Storage : tert-Butyl N-(2-aminoethyl)carbamate hydrochloride is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3] Keep in a cool, dry, and well-ventilated place away from moisture and strong oxidizing agents.[3][4]

Core Applications and Reaction Chemistry

The primary utility of this compound lies in its ability to act as a masked ethylenediamine, allowing for the selective modification of one amine while the other remains protected.

Functionalization of the Free Amine

The primary amine hydrochloride can be deprotonated in situ using a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine, which can then undergo various reactions such as:

-

Acylation with acid chlorides or anhydrides.

-

Reductive amination with aldehydes or ketones.

-

Nucleophilic substitution reactions.

-

Amide bond formation in peptide synthesis.[12]

Deprotection of the Boc Group

A key feature of the Boc group is its lability under acidic conditions while being stable to a wide range of other reagents.[13] This allows for its selective removal at a later synthetic stage.

The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate.[14] This intermediate readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[14][15] The liberated amine is then protonated by the acid in the medium, yielding the corresponding salt.[14]

Experimental Protocol: Boc Deprotection with HCl

-

Setup : Dissolve the Boc-protected substrate in a suitable solvent such as dioxane, methanol, or dichloromethane (DCM).[13][16]

-

Acid Addition : Add a solution of 4M HCl in dioxane or anhydrous HCl in methanol to the solution.[16] The reaction is typically performed at room temperature.

-

Reaction : Stir the mixture for 1-4 hours. The evolution of CO₂ gas is often observed.[15] Caution : Do not perform this reaction in a sealed container due to gas evolution.[14]

-

Monitoring : Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation : The product is typically isolated by removing the solvent and excess acid under vacuum. The resulting solid is the hydrochloride salt of the deprotected amine, which can often be used directly in the next step or purified further if necessary.[13]

Conclusion

tert-Butyl N-(2-aminoethyl)carbamate hydrochloride is an indispensable reagent for the synthesis of complex molecules containing the ethylenediamine moiety. Its differential protection allows for a logical and controlled synthetic strategy, which is crucial in the fields of drug discovery and polymer chemistry.[7][17] The straightforward protocols for its use and the reliable removal of the Boc group ensure its continued and widespread application in modern organic chemistry.

References

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. angenechemical.com [angenechemical.com]

- 11. aksci.com [aksci.com]

- 12. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to N-Boc-Ethylenediamine Hydrochloride: Properties, Applications, and Protocols for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Controlled Reactivity

In the precise world of chemical synthesis, particularly in pharmaceutical and materials science, the ability to selectively functionalize molecules is paramount. Bifunctional linkers are essential tools, but symmetrical molecules like ethylenediamine present a classic challenge: their two primary amine groups exhibit nearly identical reactivity. This often results in a statistical mixture of non-selective products, including di-substituted byproducts and unwanted polymerization, which necessitates complex and costly purification, ultimately lowering the overall yield of the desired compound.[1][2]

This guide delves into N-Boc-ethylenediamine hydrochloride, a strategically modified building block that elegantly solves this problem. By temporarily masking one of the two amine functionalities with a tert-Butyloxycarbonyl (Boc) protecting group, this reagent empowers chemists to perform selective, high-yield reactions on the remaining free amine.[1] Subsequent, clean removal of the Boc group under acidic conditions regenerates the second amine, enabling a controlled, stepwise approach to constructing complex, unsymmetrical molecules. This level of control is fundamental to the synthesis of sophisticated architectures, from peptide nucleic acids (PNAs) to antibody-drug conjugates (ADCs).[1]

Core Chemical and Physical Properties

This compound is a stable, crystalline solid that serves as a cornerstone reagent in multi-step organic synthesis. Its physical and chemical properties are well-defined, making it a reliable component in reproducible synthetic workflows.

| Property | Value | References |

| Molecular Formula | C₇H₁₇ClN₂O₂ (or C₇H₁₆N₂O₂ · HCl) | [3][4][5][6][7] |

| Molecular Weight | 196.68 g/mol | [3][4][5][8] |

| CAS Number | 79513-35-2 | [3][4][6][7] |

| Appearance | White to cream crystalline powder | [4][6] |

| IUPAC Name | tert-butyl N-(2-aminoethyl)carbamate hydrochloride | [3][6] |

| Synonyms | N-tert-Butoxycarbonylethylenediamine HCl | [7][8] |

| Stability | Hygroscopic and air-sensitive | [9][10] |

Handling and Storage Considerations: Due to its hygroscopic nature, this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container placed in a dry, well-ventilated area.[9][10] Exposure to moisture can lead to hydrolysis and compromise the reagent's integrity.

The Principle of Selective Protection: A Comparative Analysis

The true value of this compound is best understood by comparing its reactivity to that of its unprotected counterpart. When attempting a mono-functionalization (e.g., acylation) on unprotected ethylenediamine, the reaction proceeds without selectivity, yielding a mixture of products that is difficult to separate.

The Boc-protected version enforces a specific reaction pathway. The Boc group is stable to a wide range of reaction conditions (e.g., nucleophilic attack, catalytic hydrogenation), effectively deactivating one amine and directing the reaction exclusively to the unprotected primary amine.

Caption: Reaction pathway comparison for acylation.

Key Applications in Research and Development

The controlled reactivity of this compound makes it an invaluable reagent across several scientific disciplines.

-

Pharmaceutical Synthesis: It serves as a crucial building block in the creation of complex active pharmaceutical ingredients (APIs). Its ability to introduce a protected diamine linker is leveraged in the development of drugs targeting a range of conditions, from neurological disorders to cancer.[11][12] For instance, it has been utilized in the structure-based design of potent farnesyltransferase inhibitors as potential anticancer agents.[13]

-

Peptide Chemistry: In the synthesis of peptides and their analogs, such as Peptide Nucleic Acids (PNAs), this reagent is used to introduce aminoethyl functionalities.[11][14] The Boc group ensures that the linker does not interfere with the peptide coupling steps, and it can be deprotected at the appropriate stage for further modification.

-

Bioconjugation: This compound is employed in bioconjugation processes, which involve linking biomolecules to other molecules or surfaces.[11][12] This is critical for creating targeted drug delivery systems, diagnostic agents, and functionalized biomaterials.

-

Material Science and Catalysis: In material science, it acts as a building block for creating functionalized polymers for specialized coatings and adhesives.[11] Furthermore, its derivatives are used to prepare ligands that can form stable complexes with metal ions, opening avenues for its use in catalysis.[12]

Experimental Protocols

The following protocols provide a framework for the use of this compound in a typical synthetic workflow.

Protocol 1: General Acylation of the Free Amine

This protocol describes a standard procedure for coupling a carboxylic acid to the unprotected amine of this compound using a common peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.05 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq.), to the mixture to neutralize the hydrochloride salt and scavenge the acid produced during the coupling reaction. Stir for 10 minutes at room temperature.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the coupling agent, such as EDC·HCl (1.2 eq.), and a catalyst like HOBt (1-Hydroxybenzotriazole) (0.5 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure, Boc-protected acylated product.

Protocol 2: Boc-Group Deprotection

This protocol details the removal of the Boc protecting group to expose the second primary amine for subsequent reactions.

Methodology:

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq.) from the previous step in a suitable solvent, typically Dichloromethane (DCM).

-

Acid Addition: To this solution, add a strong acid. A common choice is a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM, or a 4M solution of HCl in 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. Co-evaporation with a solvent like toluene can be used to ensure complete removal of residual acid.

-

Isolation: The final deprotected product is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly in the next step or neutralized to obtain the free diamine.

Caption: A typical synthetic workflow using N-Boc-ethylenediamine HCl.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. Based on safety data sheets, users should observe the following:

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[10]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[9][10]

-

Ingestion/Inhalation: Avoid ingestion and inhalation. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical attention if symptoms occur.[9][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

Note: While the hydrochloride salt is generally handled as a stable solid, the free base form (N-Boc-ethylenediamine) is a corrosive liquid that can cause severe skin burns and eye damage, requiring more stringent handling protocols.[15]

Conclusion

This compound is more than just a chemical; it is a strategic tool that provides a solution to the common synthetic challenge of selectivity. By enabling the controlled, stepwise functionalization of a diamine linker, it minimizes byproduct formation, simplifies purification, and improves overall yields. Its proven utility in pharmaceuticals, peptide chemistry, and material science makes it an indispensable reagent for researchers and scientists dedicated to the design and construction of complex, high-value molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS 79513-35-2 | Sun-shinechem [sun-shinechem.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Boc-ethylenediamine ≥98.0 (NT) tert-Butyl N-(2-aminoethyl)carbamate [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

N-Boc-ethylenediamine Hydrochloride: A Comprehensive Guide to Solubility in Organic Solvents

An In-depth Technical Guide for Researchers

Introduction: The Critical Role of a Versatile Building Block

N-tert-Butoxycarbonyl-ethylenediamine hydrochloride (N-Boc-ethylenediamine HCl) is a bifunctional molecule of significant interest in the pharmaceutical and biotechnology sectors.[1][2] Its structure, featuring a primary amine nucleophile and a second amine protected by the acid-labile Boc group, makes it an invaluable building block, particularly in peptide synthesis and as a linker in drug development.[2][3] The hydrochloride salt form enhances its stability and shelf-life as a white crystalline powder.[4][5] However, this salt form profoundly influences its solubility profile, a critical parameter for reaction setup, purification, and overall process efficiency. An incomplete understanding of its solubility can lead to failed reactions, low yields, and purification challenges.

This guide provides a detailed examination of the solubility characteristics of N-Boc-ethylenediamine HCl. We will explore the theoretical underpinnings of its solubility, present available data, and offer a robust, field-proven protocol for its experimental determination.

Section 1: The Chemistry of Solubility - A Molecular Perspective

The solubility of N-Boc-ethylenediamine HCl is a direct consequence of its molecular structure, which possesses both polar and non-polar characteristics. The principle of "like dissolves like" is the primary determinant of its behavior in various organic solvents.[6]

-

The Ammonium Salt: The key feature is the protonated primary amine, which forms an ammonium chloride salt (-NH₃⁺Cl⁻). This ionic group is highly polar and capable of strong ion-dipole interactions and hydrogen bonding with polar solvents. This makes the molecule fundamentally different from its free-base counterpart, N-Boc-ethylenediamine, which is an oily liquid.[7]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group introduces a significant non-polar, lipophilic character to the molecule. This bulky alkyl region favors interactions with less polar or non-polar organic solvents through van der Waals forces.

-

The Ethylene Backbone: The two-carbon chain provides a degree of conformational flexibility but has a minor overall contribution to polarity.

The interplay between the highly polar ammonium salt and the non-polar Boc group dictates that the molecule's solubility is highest in polar solvents that can effectively solvate both ends of the molecule.

Caption: Structural factors governing solvent preference.

Section 2: Solubility Profile - A Data-Driven Overview

Precise quantitative solubility data for N-Boc-ethylenediamine HCl is not always readily available across all solvents. The following table consolidates qualitative information from supplier data sheets and related chemical principles. It serves as a practical starting point for solvent selection.

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Rationale & Commentary |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble [8] | DMSO's high polarity and strong dipole moment effectively solvate the ammonium chloride salt, making it an excellent solvent for this compound. |

| Dimethylformamide (DMF) | C₃H₇NO | Likely Soluble | Similar to DMSO, DMF is a highly polar solvent capable of solvating the ionic portion of the molecule. | |

| Acetonitrile (ACN) | C₂H₃N | Slightly Soluble to Insoluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, resulting in lower solvating power for the salt. | |

| Polar Protic | Water | H₂O | Soluble | Water is an excellent solvent for ammonium salts due to extensive hydrogen bonding and ion-dipole interactions. |

| Methanol (MeOH) | CH₄O | Soluble | As a polar protic solvent, methanol readily solvates the ammonium salt. The non-hydrochloride form is miscible with methanol.[7] | |

| Ethanol (EtOH) | C₂H₆O | Soluble to Moderately Soluble | Slightly less polar than methanol, solubility is expected to be good but potentially lower than in methanol. | |

| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Slightly Soluble to Insoluble | DCM has insufficient polarity to effectively dissolve the ionic salt portion of the molecule, despite favorable interactions with the Boc group. |

| Chloroform | CHCl₃ | Slightly Soluble to Insoluble | Similar to DCM. The non-hydrochloride free base shows some solubility, but the salt form is significantly less soluble.[7] | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Insoluble | THF is a relatively non-polar ether and cannot overcome the lattice energy of the salt. |

| Non-Polar | Toluene, Hexane | C₇H₈, C₆H₁₄ | Insoluble | These solvents lack any significant dipole moment and cannot solvate the polar ammonium salt. |

Section 3: Experimental Protocol for Quantitative Solubility Determination

To obtain precise, reliable solubility data, a systematic experimental approach is required. This protocol outlines a robust method for determining the solubility of N-Boc-ethylenediamine HCl in a given organic solvent at a specified temperature.

Pillar 1: Expertise & Rationale

This protocol is designed not just as a series of steps, but as a self-validating system. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute.[9][10] The extended equilibration time is critical to ensure this equilibrium is truly reached, as dissolution can be slow. Using a high-precision analytical technique like HPLC for quantification ensures accuracy and reproducibility, far surpassing simple gravimetric methods.

Pillar 2: Materials & Equipment

-

N-Boc-ethylenediamine HCl (CAS: 79513-35-2)[1]

-

Anhydrous Organic Solvents (HPLC grade or higher)

-

Analytical Balance (± 0.1 mg precision)

-

Vials with screw caps (e.g., 4 mL or 20 mL scintillation vials)

-

Magnetic Stirrer and Stir Bars or Orbital Shaker

-

Temperature-Controlled Environment (e.g., incubator, water bath)

-

Syringes and Syringe Filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric Flasks and Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Pillar 3: Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh approximately 100 mg of N-Boc-ethylenediamine HCl into a vial. The key is to add enough compound so that a visible excess of solid remains after equilibration.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Add a small magnetic stir bar.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment (e.g., 25 °C) on a magnetic stirrer or orbital shaker.

-

Allow the suspension to agitate vigorously for a minimum of 24 hours. Causality Note: A shorter time may lead to an underestimation of solubility. Preliminary experiments can be run at 24, 48, and 72 hours to confirm that equilibrium has been reached.[9][10]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle for 30 minutes within the temperature-controlled environment.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the clear, particle-free filtrate into a clean, pre-weighed vial. Trustworthiness Note: Filtration is a critical step to remove all undissolved microcrystals, which would otherwise lead to a gross overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of N-Boc-ethylenediamine HCl of known concentrations in the chosen solvent.

-

Accurately dilute a known volume or weight of the filtrate from step 3 into a volumetric flask. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Plot a calibration curve of peak area versus concentration for the standards.

-

Use the peak area of the diluted sample and the calibration curve to determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted filtrate by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in desired units, typically mg/mL or mol/L.

Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]

-

Caption: Experimental workflow for solubility determination.

Conclusion

N-Boc-ethylenediamine hydrochloride is a cornerstone reagent whose utility is directly tied to its physical properties. Its solubility is dominated by the polar ammonium chloride group, rendering it most soluble in polar protic and aprotic solvents like methanol, water, and DMSO, while being largely insoluble in non-polar media like ethers and hydrocarbons. For applications requiring precise concentration control or process optimization, the experimental protocol provided in this guide offers a reliable and accurate method for quantifying its solubility. This foundational knowledge empowers researchers to make informed decisions in solvent selection, leading to more efficient, predictable, and successful synthetic outcomes.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 98% | CymitQuimica [cymitquimica.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 8. This compound | CAS 79513-35-2 | Sun-shinechem [sun-shinechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Boc-ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is fundamental. The tert-butoxycarbonyl (Boc) group is a preeminent choice for the protection of primary and secondary amines due to its robustness under various synthetic conditions and its facile, selective removal under mild acidic conditions.[1] N-Boc-ethylenediamine is a critical bifunctional building block, offering a nucleophilic primary amine for further elaboration while the other nitrogen is rendered unreactive by the bulky Boc protecting group.[2]

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Boc-ethylenediamine. As NMR spectroscopy is the most definitive method for structural elucidation and purity assessment of small molecules in solution, a thorough understanding of the spectral features of this key synthetic intermediate is paramount for researchers.[3] This document will delve into the principles of spectral interpretation, provide detailed experimental protocols for data acquisition, and present a complete assignment of the NMR signals, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and NMR-Active Nuclei

The structure of N-Boc-ethylenediamine (tert-butyl N-(2-aminoethyl)carbamate) contains several distinct proton and carbon environments, each giving rise to a unique signal in the respective NMR spectra.[4] Understanding this structure is the first step in accurate spectral interpretation.

Caption: Molecular structure of N-Boc-ethylenediamine with numbering for NMR assignments.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

A properly prepared sample is homogeneous and free of particulate matter, which can degrade spectral resolution by interfering with the magnetic field homogeneity.[5]

-

Sample Weighing: Accurately weigh 5-25 mg of N-Boc-ethylenediamine for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[6]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[6] Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and are required for the spectrometer's field-frequency lock.[7] Chloroform-d (CDCl₃) is a common choice for N-Boc protected amines.[8] Ensure the sample is fully dissolved; gentle vortexing may be applied.[8]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. Often, commercially available deuterated solvents contain TMS.[9]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[10] To remove any suspended microparticles, the solution can be filtered through a small cotton plug placed in the pipette.[10]

-

Labeling: Clearly label the NMR tube with the sample identity.

Instrument Parameters and Data Acquisition

The following is a typical workflow for acquiring ¹H and ¹³C NMR spectra on a modern spectrometer.

Caption: Workflow for NMR analysis of N-Boc-ethylenediamine.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-Boc-ethylenediamine in CDCl₃ provides unambiguous evidence of the successful installation of the Boc group and the integrity of the ethylenediamine backbone.[8] The key features are the distinct signals for the tert-butyl protons, the two methylene groups, and the protons on the nitrogens.

| Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz |

| (CH ₃)₃C- (Boc) | ~1.43 | Singlet (s) | 9H | - |

| -NH ₂ | ~1.5 (variable) | Broad Singlet (br s) | 2H | - |

| -C¹H ₂-NH₂ | ~2.75 | Triplet (t) | 2H | ~5.8 |

| -C²H ₂-NH(Boc) | ~3.18 | Quartet (q) or Triplet of Doublets (td) | 2H | ~5.8 |

| -NH -Boc | ~5.3 (variable) | Broad Singlet (br s) | 1H | - |

Note: Data compiled from representative spectra.[9][11] Chemical shifts of N-H protons are highly dependent on concentration and solvent and may exchange with D₂O.

Interpretation of the ¹H NMR Spectrum

-

Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet at approximately 1.43 ppm.[8] This signal is a hallmark of a Boc-protected compound and its integration to nine protons is a key diagnostic feature.

-

Methylene Protons (-CH₂-CH₂-): The two methylene groups are diastereotopic and thus chemically non-equivalent. The protons on C¹ (adjacent to the free amine) appear as a triplet at around 2.75 ppm due to coupling with the adjacent C² protons. The protons on C² (adjacent to the Boc-protected nitrogen) are shifted downfield to approximately 3.18 ppm due to the electron-withdrawing effect of the carbamate group. This signal often appears as a quartet or a triplet of doublets due to coupling with both the C¹ protons and the N-H proton.

-

Amine and Amide Protons (-NH₂ and -NH-): The protons on the nitrogen atoms are exchangeable and often appear as broad signals.[9] The primary amine protons (-NH₂) typically resonate around 1.5 ppm, while the amide proton (-NH-Boc) is further downfield, around 5.3 ppm. The chemical shifts of these protons are highly variable and depend on factors such as solvent, concentration, and temperature.[12][13] A common method to confirm these signals is to add a drop of D₂O to the NMR tube, which will cause the N-H signals to disappear due to deuterium exchange.[12]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) / ppm |

| (C H₃)₃C- (Boc) | ~28.4 |

| -C ¹H₂-NH₂ | ~41.8 |

| -C ²H₂-NH(Boc) | ~43.5 |

| -C (CH₃)₃ (Boc) | ~79.2 |

| -C =O (Boc) | ~156.2 |

Note: Data compiled from representative spectra.[4][14]

Interpretation of the ¹³C NMR Spectrum

-

Boc Group Carbons: The three equivalent methyl carbons of the tert-butyl group appear as a single peak around 28.4 ppm. The quaternary carbon of the Boc group is found at approximately 79.2 ppm, and the carbonyl carbon of the carbamate is significantly downfield at about 156.2 ppm.[15]

-

Ethylenediamine Backbone Carbons: The two methylene carbons are distinct. C¹, attached to the primary amine, resonates at approximately 41.8 ppm. C², attached to the nitrogen of the carbamate, is slightly downfield at around 43.5 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of N-Boc-ethylenediamine are highly informative, providing a definitive fingerprint of its molecular structure. For researchers in drug development and organic synthesis, a proficient interpretation of these spectra is crucial for verifying the successful protection of ethylenediamine, assessing sample purity, and ensuring the integrity of this versatile building block for subsequent synthetic transformations. The characteristic signals, particularly the intense singlet of the tert-butyl group in the ¹H NMR and the distinct carbonyl signal in the ¹³C NMR, serve as reliable diagnostic markers. By following standardized protocols for sample preparation and data acquisition, scientists can ensure the generation of high-quality, reproducible data, which is the bedrock of sound scientific research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. mdpi.com [mdpi.com]

N-Boc-ethylenediamine hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of N-Boc-Ethylenediamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound, a mono-protected derivative of ethylenediamine, offers a strategic advantage in multi-step syntheses.[1] The tert-butyloxycarbonyl (Boc) protecting group selectively blocks one of the primary amine functionalities, allowing for controlled, sequential reactions. This targeted reactivity is crucial for the construction of unsymmetrical diamines, which are integral components of many pharmaceutical agents, including those for neurological and cardiovascular diseases.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free-base counterpart.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques for quality control.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl N-(2-aminoethyl)carbamate hydrochloride | [3] |

| Synonyms | N-tert-Butoxycarbonyl-1,2-diaminoethane hydrochloride | [4] |

| CAS Number | 79513-35-2 | [5][6] |

| Molecular Formula | C₇H₁₇ClN₂O₂ | [5][7] |

| Molecular Weight | 196.68 g/mol | [4][5][7] |

| Appearance | White to cream crystalline powder or crystals.[6][7] | [6][7] |

| Melting Point | 148-151 °C | [3][5] |

| Solubility | Soluble in water. Miscible with methanol and chloroform.[8] | [8] |

| Stability | Hygroscopic; sensitive to moisture and air.[9] | [9] |

Strategic Importance in Synthesis: The Power of Mono-Protection

The primary utility of this compound lies in the strategic protection of one amine group. In contrast to unprotected ethylenediamine, which can lead to a mixture of mono- and di-substituted products and potential polymerization, the Boc-protected version allows for selective functionalization of the free primary amine.[1] This control is indispensable in the synthesis of complex molecules where specific connectivity is required.

The Boc group can be readily removed under acidic conditions, revealing the second amine for subsequent reactions. This stepwise approach is fundamental to creating unsymmetrical molecules and is a key strategy in the development of antibody-drug conjugates (ADCs) and peptide nucleic acids (PNAs).[1]

Caption: Comparative reaction pathways of unprotected vs. N-Boc-protected ethylenediamine.

Experimental Protocols for Characterization

To ensure the quality and identity of this compound, a series of characterization experiments are essential. The following protocols are standard methodologies employed for this purpose.

Purity Assessment by Titration

The purity of this compound can be determined by titration, specifically by quantifying the chloride content.

Methodology:

-

Accurately weigh approximately 150-200 mg of this compound and dissolve it in 50 mL of deionized water.

-

Add 2-3 drops of a suitable indicator, such as potassium chromate.

-

Titrate the solution with a standardized solution of silver nitrate (e.g., 0.1 M AgNO₃) until the endpoint is reached, indicated by a persistent reddish-brown precipitate.

-

Record the volume of silver nitrate solution used.

-

Calculate the purity based on the stoichiometry of the reaction between the chloride ions and silver nitrate. An assay of ≥97.5% is generally considered acceptable.[6]

Spectroscopic Identification

Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and identifying any impurities.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Obtain a small sample of this compound.

-

If using an Attenuated Total Reflectance (ATR) accessory, place the sample directly on the ATR crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Key expected peaks include: N-H stretching (amine and amide), C=O stretching (carbamate), and C-N stretching.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule.

Methodology:

-

Dissolve a small amount of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Acquire the ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the ethylenediamine backbone and the tert-butyl group of the Boc protecting group.[10][11]

-

The ¹³C NMR spectrum will show distinct signals for the carbons of the ethyl group, the tert-butyl group, and the carbonyl of the carbamate.[12]

Caption: Standard workflow for the characterization of this compound.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: The compound should be stored under an inert atmosphere in a tightly closed container in a dry and well-ventilated place.[13][9] Recommended storage temperature is between 2°C and 8°C.[2][14]

-

Handling: Due to its hygroscopic nature, exposure to moist air or water should be avoided.[9] Use personal protective equipment, including gloves and safety glasses, to avoid contact with skin and eyes.[9] Ensure adequate ventilation to prevent inhalation of dust.[13][9]

Conclusion

This compound is a vital reagent in modern organic synthesis, particularly in the development of new therapeutics. Its mono-protected nature allows for a high degree of control in synthetic pathways. A comprehensive understanding of its physical properties, coupled with rigorous characterization and proper handling, is essential for its successful application in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 79513-35-2 [chemicalbook.com]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 98% | CymitQuimica [cymitquimica.com]

- 8. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound(79513-35-2) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. N-Boc-ethylenediamine | 57260-73-8 | FB18943 | Biosynth [biosynth.com]

Discovery and history of mono-protected ethylenediamines

An In-depth Technical Guide to the Discovery and History of Mono-Protected Ethylenediamines

Authored by a Senior Application Scientist

Foreword: Taming Symmetry in Synthesis

Ethylenediamine, with its simple C₂H₄(NH₂)₂ structure, is a foundational C2 building block in chemical synthesis, prized for its two highly reactive primary amine functionalities.[1][2] However, this very symmetry presents a formidable challenge to the synthetic chemist. The identical reactivity of the two amine groups makes selective monofunctionalization difficult, often resulting in statistical mixtures of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct.[1]

The advent of selective mono-protection strategies represents a pivotal moment in organic chemistry. By temporarily "masking" one amine with a protecting group, chemists gained the ability to unlock the full potential of the ethylenediamine scaffold, enabling controlled, sequential reactions.[1][3][4] This guide provides a comprehensive exploration of the discovery, history, and core methodologies surrounding mono-protected ethylenediamines, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Challenge: Achieving Selective Mono-Protection

The primary obstacle in the synthesis of mono-protected ethylenediamines is preventing the formation of the di-protected byproduct.[5][6] Early and straightforward attempts to control the reaction stoichiometry often proved insufficient. Chemists initially developed several strategies to enhance selectivity, which laid the groundwork for more refined, modern protocols.

Initial Strategies and Their Limitations:

-

Slow Addition: Minimizing the local concentration of the protecting agent (e.g., di-tert-butyl dicarbonate, Boc₂O) by adding it slowly to the diamine solution can favor mono-substitution. This kinetic control helps reduce the probability of a second reaction on the newly formed mono-protected product.[5]

-

Excess Diamine: Using a large excess of ethylenediamine statistically favors the reaction of the protecting group with an unprotected diamine molecule over the remaining amine on a mono-protected molecule.[5] However, this approach is impractical and not cost-effective when working with valuable or complex diamines.[7]

These early methods, while conceptually simple, often required careful optimization and could still lead to challenging purifications. The breakthrough came from a strategy that altered the intrinsic reactivity of the diamine itself.

The "In Situ" Protonation Breakthrough

A more elegant and highly effective solution is the in situ mono-protonation of the diamine.[5] By adding precisely one equivalent of a strong acid, one of the two amine groups is converted into its non-nucleophilic ammonium salt. This leaves the other amine free to react with the protecting agent. This method provides excellent selectivity and is applicable on a multigram scale.[8][9]

Common sources for the single equivalent of acid include:

-

Reagents that generate HCl in situ, such as chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂), which react with a protic solvent like methanol.[5][10]

This approach fundamentally changed the landscape, making mono-protected diamines readily accessible building blocks for broader synthetic applications.

The Chemist's Toolkit: A Comparative Overview of Key Protecting Groups

The utility of a mono-protected ethylenediamine is defined by the properties of its protecting group. The choice of which group to use is dictated by the planned subsequent reaction steps and the overall synthetic strategy, particularly the need for orthogonal deprotection schemes.[3][4] The three most prevalent protecting groups in this context are Boc, Cbz, and Fmoc.

| Protecting Group | Abbreviation | Common Protection Reagents | Deprotection Conditions | Key Characteristics & Stability |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl) | Stable to bases, nucleophiles, and catalytic hydrogenation. The most common amine protecting group in non-peptide chemistry.[1][5][11] |

| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. Orthogonal to Boc. Widely used in peptide and pharmaceutical synthesis.[12][13] |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Bases (e.g., Piperidine) | Stable to acids and hydrogenolysis. Orthogonal to both Boc and Cbz. Critical for solid-phase peptide synthesis.[1][3] |

The Workhorse: N-Boc-ethylenediamine

The tert-butyloxycarbonyl (Boc) group is arguably the most widely used protecting group for amines due to its robustness and facile, clean removal under acidic conditions.[1][5] Its introduction transforms one of the highly basic primary amines of ethylenediamine into a neutral, non-nucleophilic carbamate, effectively preventing it from participating in subsequent reactions.[3][4]

The Classic: N-Cbz-ethylenediamine

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection, particularly in peptide synthesis.[12] Its defining feature is its stability under a wide range of conditions and its unique removal via catalytic hydrogenolysis, a method that leaves most other functional groups untouched.[12] This orthogonality makes it invaluable in complex, multi-step syntheses.

Validated Experimental Protocols & Workflows

The following protocols are self-validating systems, designed for reproducibility and high yield. The causality behind key steps is explained to provide a deeper understanding beyond simple instruction.

Protocol 1: Synthesis of N-Boc-ethylenediamine via In Situ Protonation

This method utilizes chlorotrimethylsilane (Me₃SiCl) to generate a single equivalent of HCl in methanol, ensuring high selectivity for the mono-protected product.[10]

Materials:

-

Ethylenediamine

-

Methanol (MeOH), anhydrous

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 2N)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Vessel Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (e.g., 1.5 equiv.) in anhydrous methanol.

-

Mono-protonation (Crucial for Selectivity): Cool the solution to 0°C in an ice bath. Slowly add chlorotrimethylsilane (1.0 equiv.) dropwise. The Me₃SiCl reacts with methanol to form HCl, protonating one amine group and rendering it unreactive. Stir the mixture for 15-30 minutes at 0°C.

-

Boc Protection: Dissolve Boc₂O (1.0 equiv.) in methanol and add it dropwise to the cooled reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and adjust the pH to >12 with a NaOH solution to deprotonate the ammonium salt.

-

Extraction: Extract the aqueous layer multiple times with DCM or EtOAc. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-Boc-ethylenediamine, typically as a colorless oil or low-melting solid.[9]

Protocol 2: Synthesis of N-Cbz-ethylenediamine Hydrochloride

This protocol uses the classic Schotten-Baumann conditions for Cbz protection, followed by selective deprotection of a di-protected intermediate to yield the hydrochloride salt of the mono-protected product.[14]

Materials:

-

N-Cbz-N'-Boc-ethylenediamine (can be synthesized from N-Boc-ethylenediamine)

-

Methanol (MeOH)

-

HCl solution in EtOAc or Dioxane

Step-by-Step Procedure:

-

Starting Material: Dissolve N-Cbz-N'-Boc-ethylenediamine (1.0 equiv.) in methanol. This starting material provides an orthogonal handle for selective deprotection.

-

Selective Deprotection: To the solution, add an HCl solution in a compatible organic solvent (e.g., ethyl acetate). The acidic conditions will selectively cleave the acid-labile Boc group while leaving the Cbz group intact.

-

Reaction & Precipitation: Stir the reaction mixture at room temperature for several hours (e.g., 10 hours). The desired product, N-Cbz-ethylenediamine hydrochloride, is often insoluble and will precipitate from the solution as a white crystalline powder.[14]

-

Isolation: The product can be isolated by filtration. If it remains in solution, the solvent is removed by concentration under reduced pressure.

-

Purification: The resulting solid is typically of high purity and can often be used without further purification.

Visualization of Synthetic Workflows

The logical flow of using a mono-protected ethylenediamine is a cornerstone of modern synthesis.

Caption: General workflow for the functionalization of ethylenediamine.

The in situ protonation method provides an elegant path to the key intermediate.

Caption: Mechanism of selective in situ mono-protonation.

Significance in Drug Discovery and Materials Science

The ability to reliably synthesize mono-protected ethylenediamines has had a profound impact across the chemical sciences. These building blocks are not merely laboratory curiosities; they are indispensable tools in the creation of high-value molecules.[1][11]

-

Pharmaceutical Synthesis: N-Boc-ethylenediamine is a crucial intermediate in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs).[1][11] The ethylenediamine motif is a common feature in bioactive compounds, and its controlled introduction is essential for building scaffolds for anticancer agents, antivirals, and opioid ligands with mixed agonist-antagonist properties.[1][14][15]

-

Peptide Science: In the synthesis of peptides and their mimetics, protected diamines are used to introduce specific linkers, modify the peptide backbone, and create complex architectures.[1] The orthogonal nature of the Boc, Cbz, and Fmoc groups is vital for the complex, multi-step sequences required in this field.[1]

-

Materials and Polymer Chemistry: Mono-protected ethylenediamines serve as critical initiators or monomers in controlled polymerization reactions.[1] For instance, N-Boc-ethylenediamine can initiate the ring-opening polymerization of N-carboxyanhydrides to form polypeptides.[1] Subsequent deprotection of the terminal amine allows the resulting polymer to be grafted onto surfaces or conjugated to other molecules, creating advanced functional materials.[1] Recently, this chemistry has been adapted to precisely tune the surface properties of polyamide membranes for enhanced desalination performance.[16]

Conclusion

The journey from a symmetrical, difunctional commodity chemical to a versatile, selectively addressable synthetic platform is a testament to the power of protecting group chemistry. The discovery and optimization of synthetic routes to mono-protected ethylenediamines solved a fundamental challenge in organic chemistry, transforming a simple molecule into an enabling tool.[1] With robust, well-documented protocols for their synthesis, functionalization, and selective deprotection, mono-Boc, -Cbz, and -Fmoc ethylenediamines will continue to serve as essential building blocks in the rational design and synthesis of novel therapeutics, complex natural products, and next-generation materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. media.neliti.com [media.neliti.com]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sciforum.net [sciforum.net]

- 8. bioorg.org [bioorg.org]

- 9. researchgate.net [researchgate.net]

- 10. redalyc.org [redalyc.org]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. Cbz-Protected Amino Groups [organic-chemistry.org]

- 14. BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE | 18807-71-1 [chemicalbook.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Boc-Ethylenediamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug development, the strategic use of bifunctional building blocks is paramount. N-Boc-ethylenediamine hydrochloride, a mono-protected derivative of ethylenediamine, offers a critical advantage in the controlled, stepwise synthesis of complex molecules.[1] Its temporary masking of one amine functionality allows for selective reactions, preventing the formation of undesirable byproducts and simplifying purification processes.[1][2] This guide provides an in-depth exploration of the safety and handling protocols for this compound, ensuring its effective and secure use in the laboratory.

Compound Profile and Chemical Properties

This compound, also known as tert-butyl N-(2-aminoethyl)carbamate hydrochloride, is a white to cream-colored crystalline solid.[3][4] Its chemical structure features a primary amine, a Boc-protected amine, and a hydrochloride salt, rendering it a versatile intermediate in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇ClN₂O₂ | [3][4] |

| Molecular Weight | 196.68 g/mol | [3][5] |

| Melting Point | 148 - 151 °C (298.4 - 303.8 °F) | [6] |

| Appearance | White to cream crystals or powder | [3][4] |

| Solubility | Soluble in water | [6] |

| Stability | Hygroscopic; sensitive to moisture | [6][7] |

Hazard Identification and Risk Assessment

While some safety data sheets suggest that this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle all laboratory chemicals with caution.[6] The toxicological properties have not been fully investigated, and some sources indicate that the free base, N-Boc-ethylenediamine, can cause severe skin burns and eye damage.[6][8][9] Therefore, a conservative approach to handling is warranted.

Potential Hazards:

-

Eye Contact: May cause irritation.[6]

-

Skin Contact: May cause irritation upon prolonged contact.[6]

-

Inhalation: Avoid inhaling dust, as it may cause respiratory irritation.[6][9]

-

Ingestion: May be harmful if swallowed.[10]

Personal Protective Equipment (PPE) and Exposure Control

A multi-layered approach to personal protection is essential to minimize exposure to this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder or creating solutions.[6][11]

Personal Protective Equipment:

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for larger quantities or when there is a risk of splashing.[6][12]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[12]

-

Body Protection: A laboratory coat or apron should be worn to protect street clothing.[12]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA-approved respirator with an appropriate filter is recommended.[12]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust.[6]

-

Wash hands thoroughly after handling.[13]

-

Use only in a well-ventilated area.[6]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Due to its hygroscopic nature, it is recommended to store under an inert atmosphere and protect from moisture.[6][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures and First Aid

In the event of an accidental exposure, prompt and appropriate first aid is crucial.

| Exposure Route | First Aid Measures | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [6][7] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. | [6][7] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [6][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention if symptoms occur. | [6][7] |

Fire-Fighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[10]

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.[6]

-

Sweep up the spilled material and place it in a suitable container for disposal.[6]

-

Avoid generating dust.[6]

-

Prevent the material from entering drains.[10]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11] Do not dispose of this compound down the drain.[10] It should be collected in a designated, labeled container for chemical waste and handled by a licensed professional waste disposal service.

Applications in Drug Development and Synthesis

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc protecting group allows for selective functionalization of the free primary amine.[2] This strategic protection is essential in multi-step syntheses where the two amine groups of ethylenediamine require differential reactivity.[1]

Examples of its application include:

-

Peptide Synthesis: As a component in the synthesis of peptide-based therapeutics.[14][15]

-

Synthesis of Bioactive Molecules: Used in the creation of various pharmaceutical agents, including those targeting neurological disorders and anticancer agents.[14][15][16]

-

Ligand Synthesis: Employed in the preparation of ligands for metal catalysts.[15][17]

The mono-Boc protection strategy prevents the formation of di-substituted byproducts, which are often difficult to separate from the desired mono-substituted product, thus improving overall yield and purity.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 98% | CymitQuimica [cymitquimica.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. benchchem.com [benchchem.com]

- 13. resources.finalsite.net [resources.finalsite.net]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to Commercial Sourcing and Quality Verification of High-Purity N-Boc-Ethylenediamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-ethylenediamine hydrochloride (tert-butyl (2-aminoethyl)carbamate hydrochloride) is a cornerstone building block in modern synthetic and medicinal chemistry. Its unique bifunctional nature, featuring a primary amine and a readily cleavable Boc-protected amine, makes it an invaluable intermediate for introducing ethylenediamine linkers in peptide synthesis, drug discovery, and bioconjugation.[1][2] The success of these sensitive applications hinges on the purity of the starting material. This guide provides an in-depth analysis of sourcing high-purity N-Boc-ethylenediamine HCl, interpreting supplier specifications, and implementing essential in-house quality control (QC) measures to ensure the integrity of your research and development pipeline.

The Purity Imperative: Why High-Purity N-Boc-Ethylenediamine HCl is Non-Negotiable

In drug development and complex organic synthesis, the starting material's purity is paramount to the entire workflow's success. For a seemingly simple building block like N-Boc-ethylenediamine HCl, overlooking purity can have cascading negative consequences.

The Impact of Common Impurities:

The primary challenge in synthesizing this reagent is achieving selective mono-protection of ethylenediamine, a symmetrical diamine.[3] Inadequate control during synthesis often leads to two main impurities:

-

Unreacted Ethylenediamine: A highly reactive nucleophile that can lead to undesired side products, cross-linking, or dimerization in subsequent reactions.

-

Di-Boc-ethylenediamine: An unreactive, "dead-end" impurity that is often difficult to separate from the final product. It effectively reduces the molar equivalence of your reagent, leading to incomplete reactions and lower yields.

The presence of these, or other process-related impurities, can poison sensitive catalysts, complicate reaction kinetics, and introduce contaminants that are challenging and costly to remove downstream. Therefore, sourcing from a reputable supplier and verifying purity upon receipt is a critical, risk-mitigating step.

Evaluating Commercial Suppliers: A Comparative Analysis

A multitude of chemical suppliers offer N-Boc-ethylenediamine HCl. However, purity grades, available documentation, and quality standards can vary significantly. For research and drug development, it is crucial to select suppliers who provide comprehensive analytical data.

Table 1: Comparison of Major Commercial Suppliers for N-Boc-Ethylenediamine HCl

| Supplier | Typical Purity | Key Analytical Data Provided | Notes |

| Sigma-Aldrich (Merck) | ≥98.0% | Titration, NMR | A leading supplier with extensive documentation and peer-reviewed citations. Often provides access to specific lot Certificates of Analysis (CoA) online. |

| Thermo Scientific Chemicals (Alfa Aesar) | 98% | Titration (ex Chloride) ≥97.5% | Strong reputation in research chemicals with reliable product specifications.[4][5] |

| TCI (Tokyo Chemical Industry) | >98.0% (T) | Titration, NMR | Known for high-quality reagents with detailed CoAs available upon request. |

| Chem-Impex | ≥99% (Titration) | Titration | Offers various derivatives and emphasizes high purity for pharmaceutical and agrochemical development.[6] |

| Combi-Blocks | >97% (NMR) | NMR, GC/MS | Specializes in building blocks for combinatorial chemistry and drug discovery, often providing detailed analytical spectra. |

This table is representative and researchers should always verify the specifications for the specific catalog number and lot they intend to purchase.

Decoding the Certificate of Analysis (CoA): A Scientist's Checklist

The CoA is the single most important document accompanying your reagent. It is not merely a formality but a detailed report on the specific batch you have received.

Key Sections to Scrutinize:

-

Purity by Titration: Acid-base or chloride titration provides a quantitative measure of the salt's overall purity. Look for values ≥98%.[4]

-

Identity by ¹H NMR: The proton NMR spectrum is crucial for confirming the structure and identifying impurities.

-

Expected Peaks: Look for the characteristic signals: a triplet around 3.0-3.2 ppm (CH₂ adjacent to NH-Boc), a triplet around 3.3-3.5 ppm (CH₂ adjacent to NH₃⁺), and a singlet at ~1.4 ppm for the nine protons of the tert-butyl (Boc) group. The amine protons may be broad or exchange with solvent.

-

Red Flags: The absence of peaks corresponding to di-Boc-ethylenediamine (which would have a different symmetry) or residual ethylenediamine is critical. Check for significant solvent peaks (e.g., from dichloromethane, ethyl acetate) that may indicate incomplete purification.

-

-

Appearance: The product should be a white to off-white or cream crystalline solid or powder.[4][7] Any significant deviation in color could suggest degradation or contamination.

-

Melting Point: A sharp melting point range, such as 148-151°C, is a good indicator of purity.[7][8] A broad or depressed melting range suggests the presence of impurities.

Experimental Protocol: Incoming Quality Control (QC) Verification

Trust, but verify. Even with a CoA from a reputable supplier, performing a quick in-house QC check is a prudent step to ensure the material's integrity, especially before its use in critical, large-scale, or GMP-regulated syntheses.

Objective: To confirm the identity and approximate purity of N-Boc-ethylenediamine HCl via ¹H NMR spectroscopy.

Materials:

-

N-Boc-ethylenediamine HCl (as received)

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

NMR tubes

-

NMR Spectrometer (400 MHz or higher recommended)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the N-Boc-ethylenediamine HCl powder into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often a good choice as it will show the NH protons). Vortex briefly to ensure complete dissolution.

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window includes the 0-10 ppm range.

-

Analysis:

-

Confirm the presence and correct chemical shifts of the key peaks as described in Section 3.

-

Integrate the peaks. The ratio of the Boc group singlet (~1.4 ppm) to the two methylene signals (~3.0-3.5 ppm) should be approximately 9:2:2.

-

Carefully examine the baseline for any unexpected peaks that could indicate impurities. A clean spectrum is a strong confirmation of high purity.

-

Workflow Integration: A Typical Synthetic Application

High-purity N-Boc-ethylenediamine HCl is frequently used in solution-phase synthesis to couple with a carboxylic acid, forming a stable amide bond. The following workflow illustrates this common and critical step.

Figure 1. Workflow for Amide Coupling using N-Boc-ethylenediamine HCl.

Causality in the Workflow:

-

Activation: The carboxylic acid is first activated with a coupling agent (like EDC) to form a highly reactive intermediate, making it susceptible to nucleophilic attack.

-

Neutralization & Coupling: An organic base is required to neutralize the hydrochloride salt, freeing the primary amine of N-Boc-ethylenediamine to act as a nucleophile. This free amine then attacks the activated ester to form the desired amide bond. The use of high-purity reagent at this stage prevents competition from unreacted ethylenediamine, ensuring a clean reaction profile.

-

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (commonly Trifluoroacetic Acid), revealing the terminal primary amine for further functionalization.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the reagent's purity and ensure laboratory safety.

-

Handling: N-Boc-ethylenediamine HCl is a corrosive solid that can cause skin and eye irritation. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid creating dust.

-